molecular formula C7H4Cl2F2 B13688878 1-(Dichloromethyl)-2,4-difluorobenzene

1-(Dichloromethyl)-2,4-difluorobenzene

Cat. No.: B13688878
M. Wt: 197.01 g/mol
InChI Key: NSVYVKZSBHZWNM-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2,4-difluorobenzene is an aromatic compound characterized by the presence of a benzene ring substituted with dichloromethyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichloromethyl)-2,4-difluorobenzene can be achieved through several methods. One common approach involves the chlorination of 2,4-difluorotoluene using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and reaction monitoring systems ensures the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidation of the dichloromethyl group can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Dichloromethyl)-2,4-difluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Incorporated into polymers and materials to enhance their chemical and physical properties.

    Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.

    Environmental Chemistry: Studied for its behavior and transformation in environmental systems.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in alterations in cellular pathways and functions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple chlorinated methane derivative with similar chemical properties.

    1,2-Dichlorobenzene: A dichlorinated benzene derivative with different substitution patterns.

    2,4-Difluorotoluene: A difluorinated toluene derivative without the dichloromethyl group.

Uniqueness

1-(Dichloromethyl)-2,4-difluorobenzene is unique due to the combination of dichloromethyl and difluoromethyl groups on the benzene ring

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1-(dichloromethyl)-2,4-difluorobenzene

InChI

InChI=1S/C7H4Cl2F2/c8-7(9)5-2-1-4(10)3-6(5)11/h1-3,7H

InChI Key

NSVYVKZSBHZWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(Cl)Cl

Origin of Product

United States

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